molecular formula C20H25NO4 B2962189 3,4-diethoxy-N-(2-hydroxy-2-phenylpropyl)benzamide CAS No. 1351659-93-2

3,4-diethoxy-N-(2-hydroxy-2-phenylpropyl)benzamide

Cat. No.: B2962189
CAS No.: 1351659-93-2
M. Wt: 343.423
InChI Key: MQTIPLBCHDIULE-UHFFFAOYSA-N
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Description

3,4-Diethoxy-N-(2-hydroxy-2-phenylpropyl)benzamide is a synthetic organic compound offered for investigational purposes. Its core structure, featuring a benzamide scaffold with specific diethoxy and hydroxy-phenylpropyl substitutions, suggests potential as an intermediate or tool compound in medicinal chemistry and chemical biology research. Such scaffolds are often explored for their bioactive properties. Research Applications and Value: This compound is provided as a high-purity material to support early-stage research and development. Its structural features make it a candidate for building blocks in synthesis, screening in target-based assays, or as a standard in analytical method development. Researchers investigating receptor-ligand interactions or enzyme inhibition may find this compound of particular interest. Mechanism of Action: The specific biochemical mechanism of action and primary molecular targets for this compound have not been fully characterized and are an active area of research. Researchers should conduct their own target identification and validation studies. Handling and Usage: This product is labeled "For Research Use Only" and is intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human use. Safety data regarding this specific compound may not be fully available. Researchers should consult relevant safety data sheets and handle the material using appropriate personal protective equipment (PPE) and under controlled conditions.

Properties

IUPAC Name

3,4-diethoxy-N-(2-hydroxy-2-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-4-24-17-12-11-15(13-18(17)25-5-2)19(22)21-14-20(3,23)16-9-7-6-8-10-16/h6-13,23H,4-5,14H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTIPLBCHDIULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC(C)(C2=CC=CC=C2)O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(2-hydroxy-2-phenylpropyl)benzamide typically involves the reaction of 3,4-diethoxybenzoic acid with 2-hydroxy-2-phenylpropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving continuous monitoring and control of temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-(2-hydroxy-2-phenylpropyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide group.

    Reduction: Reduced forms of the benzamide, potentially leading to amine derivatives.

    Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

3,4-diethoxy-N-(2-hydroxy-2-phenylpropyl)benzamide is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(2-hydroxy-2-phenylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structure is compared to key analogs below:

Compound Benzamide Substituents N-Alkyl Chain Key Features
3,4-Diethoxy-N-(2-hydroxy-2-phenylpropyl)benzamide (Target) 3,4-diethoxy 2-Hydroxy-2-phenylpropyl High lipophilicity; potential for aromatic π-π interactions
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () 3-methyl 2-Hydroxy-1,1-dimethylethyl Compact tertiary alcohol chain; X-ray-confirmed N,O-bidentate directing group
3,4-Difluoro-N-(2-hydroxypropyl)benzamide () 3,4-difluoro 2-Hydroxypropyl Electron-withdrawing fluorine substituents; lower molecular weight (215.2 g/mol)
N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-... () 3,4-dimethoxy Piperazine-containing alkyl chain Polar piperazine group; potential CNS activity

Key Observations :

  • Lipophilicity : The ethoxy groups in the target compound likely increase logP compared to fluorine () or methyl () substituents, enhancing membrane permeability.
  • Chirality : The 2-hydroxy-2-phenylpropyl group introduces a stereocenter, which may influence receptor binding compared to achiral chains in and .
  • Functional Groups : The hydroxypropyl chain in the target compound differs from ’s piperazine-containing chain, which is more polar and suited for hydrogen bonding.

Physicochemical Properties

While direct data for the target compound are unavailable, trends can be inferred:

  • Solubility : Ethoxy groups may reduce aqueous solubility compared to hydroxylated analogs (e.g., ).
  • Thermal Stability : Methoxy and ethoxy substituents () typically elevate melting points relative to fluorine-containing analogs.

Biological Activity

3,4-Diethoxy-N-(2-hydroxy-2-phenylpropyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

C20H25NO3C_{20}H_{25}NO_3

This compound features a benzamide core with diethoxy and hydroxyphenyl substituents, which may influence its pharmacological properties.

Inhibition of Enzymatic Activity

Research has shown that derivatives of benzamides, including compounds similar to this compound, exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the breakdown of neurotransmitters and are targets for Alzheimer's disease treatment.

Key Findings:

  • Compounds with similar structures have demonstrated mixed inhibition patterns against AChE and BuChE, indicating potential as therapeutic agents for cognitive disorders .
  • The IC50 values for these compounds range from 33.13 µM to 228.42 µM, suggesting varying degrees of potency compared to established drugs like rivastigmine .

Antifungal Activity

Certain studies indicate that benzamide derivatives can possess antifungal properties. For instance, compounds with structural similarities have shown efficacy against Candida albicans, a common fungal pathogen. The mechanism appears to involve disruption of fungal biofilm formation and filamentation .

Structure-Activity Relationship Studies

A detailed analysis of structure-activity relationships (SAR) has been conducted to optimize the biological activity of benzamide derivatives:

  • Substituent Effects: The presence of halogen atoms on the aromatic ring significantly enhances AChE inhibition. For example, brominated derivatives were found to be more potent than their non-brominated counterparts .
  • Positioning of Functional Groups: The position of substituents on the aniline moiety affects the inhibitory activity. Substitution at the 3-position generally yields better results than at the 4-position .

Data Summary

Property Value
Molecular FormulaC20H25NO3
AChE Inhibition IC5033.13 - 228.42 µM
Potential ApplicationsAlzheimer's treatment, antifungal therapy

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